5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one
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Overview
Description
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring with an ethylsulfinylmethyl substituent. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenesThe reaction conditions often require a catalyst such as copper(I) or ruthenium(II) to facilitate the process .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one, often involve metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Microwave-assisted synthesis is one such method that has been explored for its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Leads to the formation of reduced isoxazole derivatives.
Substitution: Results in various substituted isoxazole compounds.
Scientific Research Applications
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-isoxazolamine: Another isoxazole derivative with similar structural features.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Compounds with similar biological activities.
Uniqueness
5-((Ethylsulfinyl)methyl)isoxazol-3(2H)-one is unique due to its ethylsulfinylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an oxazole ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with the compound at concentrations of 50 µM significantly reduced TNF-alpha levels by approximately 40% compared to control groups.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells.
Table 2: Cytotoxicity Assay Results
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes involved in the biosynthesis of nucleic acids or proteins, leading to inhibited cell proliferation in cancer cells and reduced viability in microbial cells.
Properties
CAS No. |
89661-23-4 |
---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-(ethylsulfinylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO3S/c1-2-11(9)4-5-3-6(8)7-10-5/h3H,2,4H2,1H3,(H,7,8) |
InChI Key |
NCSXTFKPXUXJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CC1=CC(=O)NO1 |
Origin of Product |
United States |
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